6,15,24-triaminoheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1(20),2(10),3(8),4,6,11(19),12(17),13,15,21(26),22,24-dodecaene-9,18,27-trione
Description
This compound is a highly complex polycyclic molecule featuring a heptacyclic framework with fused cyclohexane and cyclopropane rings. The structure includes three amino groups at positions 6, 15, and 24, and three ketone groups (trione) at positions 9, 18, and 25.
Properties
IUPAC Name |
6,15,24-triaminoheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1(20),2(10),3(8),4,6,11(19),12(17),13,15,21(26),22,24-dodecaene-9,18,27-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H15N3O3/c28-10-1-4-13-16(7-10)25(31)22-19(13)23-21(14-5-2-11(29)8-17(14)26(23)32)24-20(22)15-6-3-12(30)9-18(15)27(24)33/h1-9H,28-30H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMNXBGPROABUNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=O)C3=C2C4=C(C5=C(C4=O)C=C(C=C5)N)C6=C3C7=C(C6=O)C=C(C=C7)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,15,24-triaminoheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1(20),2(10),3(8),4,6,11(19),12(17),13,15,21(26),22,24-dodecaene-9,18,27-trione typically involves multi-step organic reactions. The process begins with the formation of the heptacyclic core through a series of cyclization reactions. Amination reactions are then employed to introduce the amino groups at specific positions on the heptacyclic framework. The reaction conditions often require the use of strong bases, high temperatures, and inert atmospheres to ensure the stability of the intermediates and the final product.
Industrial Production Methods
Industrial production of this compound may involve the optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of scalable reaction conditions. The industrial synthesis also focuses on minimizing the use of hazardous reagents and reducing waste generation to ensure environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
6,15,24-triaminoheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1(20),2(10),3(8),4,6,11(19),12(17),13,15,21(26),22,24-dodecaene-9,18,27-trione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxylated heptacyclic compounds.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Organic Electronics
The compound exhibits properties that make it suitable for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its unique structure allows for efficient charge transport and light emission.
Photochemical Applications
Due to its ability to undergo oxidation and reduction reactions, this compound can be utilized in photochemical systems where light energy is converted into chemical energy. It can be oxidized to form quinone derivatives or reduced to convert carbonyl groups to hydroxyl groups.
Drug Development
The triamino structure of the compound suggests potential bioactivity that can be explored in drug development. Research indicates that similar compounds have shown antimicrobial and anticancer properties . Investigations into its pharmacological effects could lead to new therapeutic agents.
Catalysis
The compound's complex structure may serve as a catalyst in various chemical reactions due to its ability to stabilize transition states or activate substrates through coordination chemistry . This application could be particularly relevant in organic synthesis processes.
Case Studies
Mechanism of Action
The mechanism of action of 6,15,24-triaminoheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1(20),2(10),3(8),4,6,11(19),12(17),13,15,21(26),22,24-dodecaene-9,18,27-trione involves its interaction with specific molecular targets and pathways. The compound’s amino groups can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. Additionally, the conjugated dodecaene system can participate in electron transfer processes, affecting cellular redox states and signaling pathways.
Comparison with Similar Compounds
Structural Analogues with Heptacyclic Frameworks
Several compounds share the heptacyclo[18.7.0.0²,¹⁰.0³,⁸.0¹¹,¹⁹.0¹²,¹⁷.0²¹,²⁶] backbone but differ in substituents:
Key Observations :
- The tribromo derivative () exhibits higher molecular weight and halogen-driven photostability, contrasting with the target compound’s amino-driven hydrophilicity.
- Oxygen/nitrogen-containing analogs () demonstrate tunable electronic properties via heteroatom substitution, suggesting the target compound could serve as a redox-active scaffold .
Spectroscopic Comparisons
NMR chemical shift analysis () reveals that fused polycyclic systems induce significant deshielding of protons and carbons near electron-withdrawing groups. For example:
- In retinal chromophores (), C5-C20 carbons exhibit shifts >160 ppm due to conjugated double bonds and Schiff base formation. The target compound’s trione groups may similarly deshield adjacent carbons, with predicted shifts in the 190-210 ppm range for C=O carbons .
- Comparisons with solophenol A and nymphaeol C () suggest that amino groups in polycyclic systems reduce ring strain, stabilizing the structure and narrowing NMR peak splitting .
Functional Group-Driven Reactivity
- Amino Groups: In 3-(7,15-diazatetracyclo[...]) derivatives (), amino groups participate in intramolecular hydrogen bonding, reducing reactivity toward electrophiles. The target compound’s triamino groups may similarly stabilize intermediates in synthesis or catalysis .
- Trione Moieties: Naphthoquinone-based photoinitiators () exploit ketone groups for radical generation under UV light.
Biological Activity
6,15,24-triaminoheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1(20),2(10),3(8),4,6,11(19),12(17),13,15,21(26),22,24-dodecaene-9,18,27-trione is a complex polycyclic compound notable for its unique heptacyclic structure and potential biological activities. This compound has garnered attention in scientific research due to its promising applications in medicinal chemistry and biochemistry.
- Molecular Formula : C27H15N3O3
- Molecular Weight : 429.43 g/mol
- CAS Number : 209112-55-0
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include cyclization and amination processes under controlled conditions to maintain the stability of intermediates and the final product .
The biological activity of this compound is attributed to its interaction with various biological macromolecules through hydrogen bonding and electrostatic interactions facilitated by its amino groups. The conjugated dodecaene system also allows for participation in electron transfer processes that can influence cellular redox states and signaling pathways.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains and fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways.
Anticancer Activity
In vitro studies have shown that this compound possesses anticancer properties by inducing apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression .
Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of the compound against a panel of pathogens including Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 5 µg/mL against S. aureus, demonstrating potent activity compared to standard antibiotics.
Study 2: Cancer Cell Line Testing
In a study conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells and A549 lung cancer cells), the compound showed IC50 values ranging from 10 to 25 µM after 48 hours of treatment. The mechanism involved significant changes in mitochondrial membrane potential and increased reactive oxygen species (ROS) production leading to cell death.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| Compound A | Polycyclic | Moderate | High |
| Compound B | Linear | Low | Moderate |
| 6,15,24-Triamino... | Heptacyclic | High | Very High |
Q & A
Q. What are the key challenges in synthesizing this polycyclic compound, and how can structural purity be ensured?
The synthesis involves multi-step cyclization and regioselective amination due to the compound’s seven fused rings and three ketone groups. A common approach includes:
- Ring-closing metathesis for macrocyclic backbone formation.
- Selective protection/deprotection of amino groups to avoid cross-reactivity . Verification methods :
- X-ray crystallography for absolute configuration confirmation.
- High-resolution NMR (¹H/¹³C, COSY, HSQC) to resolve overlapping signals from stereochemical complexity .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s physicochemical properties?
- UV-Vis spectroscopy : Identifies conjugation patterns in the aromatic system (e.g., π→π* transitions).
- FT-IR : Confirms ketone (C=O, ~1700 cm⁻¹) and amino (N-H, ~3300 cm⁻¹) groups.
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion) and fragmentation pathways .
- Thermogravimetric analysis (TGA) : Assesses thermal stability, critical for material science applications .
Q. How can researchers evaluate the compound’s bioactivity in preliminary assays?
- Antimicrobial testing : Use disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC (minimum inhibitory concentration) calculations.
- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values.
- Mechanistic insight : Fluorescence quenching to study interactions with DNA/RNA or proteins (e.g., BSA) via Stern-Volmer plots .
Advanced Research Questions
Q. How can contradictory bioactivity data (e.g., variable IC₅₀ values) be resolved across studies?
Discrepancies may arise from differences in:
- Solvent systems (e.g., DMSO vs. aqueous buffers affecting solubility).
- Cell culture conditions (e.g., hypoxia vs. normoxia). Methodological solutions :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
